![molecular formula C16H13N B142145 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile CAS No. 1729-63-1](/img/structure/B142145.png)
10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile
Overview
Description
10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile is a chemical compound . It is also known as Dibenzosuberol . The molecular formula is C15H14O . It is used as the base structure of various tricyclic antidepressants .
Synthesis Analysis
The synthesis of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile involves photoamination of 5-hydroxy- and 5-alkoxy-5H-dibenzo[a,d]cycloheptene derivatives . The resulting 5-substituted 10-alkylamino-10,11-dihydro-5H-dibenzo[a,d]cycloheptenes were converted to 5-substituted N-alkyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imines by a treatment with AcOH .Molecular Structure Analysis
The molecular structure of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile can be viewed using Java or Javascript .Chemical Reactions Analysis
The photoadditions of ammonia and alkylamines (RNH2) to 5-hydroxy- and 5-alkoxy-5H-dibenzo[a,d]cycloheptene derivatives occurred at the C10–C11 double bond upon the irradiation .Physical And Chemical Properties Analysis
10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile is an off-white fine crystalline powder . Its molecular weight is 194.27 .Scientific Research Applications
Synthesis of Cyclotribenzylenes
This compound is utilized in the synthesis of cyclotribenzylenes, which are tricyclic aromatic hydrocarbons. These compounds have potential applications in materials science due to their unique electronic and structural properties .
Calmodulin Inhibition
It functions as a calmodulin inhibitor, which can affect various crucial cellular processes. Calmodulin is a calcium-binding messenger protein expressed in all eukaryotic cells, and its inhibition can be pivotal in studying intracellular signal transduction .
Formal [5 + 2] Annulation Reaction
A synthetic methodology involves using this compound for the synthesis of 5H-dibenzo[a,d]cycloheptenes via a Tf2O-mediated formal [5 + 2] annulation reaction. This process is significant for creating structurally diverse compounds with high efficiency and regioselectivity .
Fluorescence Spectroscopy
The compound has been studied for its excited-state properties using fluorescence spectroscopy. This research can contribute to our understanding of the photophysical behavior of similar organic compounds .
Mass Spectrum Fragmentation
Research into the mass spectrum fragmentation of this compound provides insights into the possible fragmentation patterns of similar compounds, which is essential for identifying and characterizing them in various scientific applications .
1,3-Dipolar Cycloaddition Reactions
It is involved in 1,3-dipolar cycloaddition reactions, which are widely used in organic synthesis to create five-membered rings. This compound can yield less stable conformers through nitrogen extrusion processes .
Synthetic Route Development
New synthetic routes have been developed using this compound to create substituted dibenzocycloheptenes, which are important for medicinal chemistry and drug development .
Each application mentioned above represents a unique field where 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile plays a crucial role. The compound’s versatility in these areas highlights its importance in scientific research and potential industrial applications.
ChemicalBook Royal Society of Chemistry Royal Society of Chemistry - Cycloaddition Google Patents - Preparation Method ResearchGate - Mass Spectrum Fragmentation Oxford Academic - Synthetic Route Analytical Sciences - Excited-State Properties
Future Directions
properties
IUPAC Name |
tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c17-11-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-8,16H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGVWSKYBMZSOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555746 | |
Record name | 10,11-Dihydro-5H-dibenzo[a,d][7]annulene-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile | |
CAS RN |
1729-63-1 | |
Record name | 10,11-Dihydro-5H-dibenzo[a,d][7]annulene-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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